1-ethenyl-5-nitro-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H5N3O2 |
|---|---|
Molecular Weight |
139.11 g/mol |
IUPAC Name |
1-ethenyl-5-nitropyrazole |
InChI |
InChI=1S/C5H5N3O2/c1-2-7-5(8(9)10)3-4-6-7/h2-4H,1H2 |
InChI Key |
NATQPJHCEGQVFH-UHFFFAOYSA-N |
Canonical SMILES |
C=CN1C(=CC=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Characterization Methodologies
Vibrational Spectroscopy Analysis
Vibrational spectroscopy is instrumental in identifying the functional moieties within a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) spectroscopy is a primary tool for identifying the functional groups present in 1-ethenyl-5-nitro-1H-pyrazole. The analysis of its infrared spectrum reveals distinct absorption bands corresponding to the vibrations of its specific structural components. mdpi.com
The most prominent bands are those associated with the nitro (NO₂) group. Strong asymmetric and symmetric stretching vibrations of the N-O bonds are typically observed in the regions of 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹, respectively. These bands are characteristic indicators of the nitro functionality attached to the pyrazole (B372694) ring.
The ethenyl (vinyl) group also presents several signature peaks. The C=C stretching vibration of the vinyl group is expected to appear in the 1650-1620 cm⁻¹ region. The C-H stretching vibrations of the =CH₂ and =CH- moieties of the vinyl group are found at higher frequencies, typically above 3000 cm⁻¹. Furthermore, C-H out-of-plane bending vibrations (wagging) for the vinyl group give rise to strong bands in the 1000-810 cm⁻¹ range, which can help confirm its presence.
Vibrations associated with the pyrazole ring itself, including C=N and C=C stretching, are generally observed in the 1600-1400 cm⁻¹ fingerprint region. mdpi.com The C-H stretching of the pyrazole ring protons occurs alongside the vinyl C-H stretches above 3000 cm⁻¹.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| > 3000 | C-H Stretch | Ethenyl & Pyrazole Ring |
| 1650-1620 | C=C Stretch | Ethenyl (Vinyl) |
| 1600-1400 | Ring Stretching | Pyrazole (C=N, C=C) |
| 1550-1500 | Asymmetric NO₂ Stretch | Nitro |
| 1360-1300 | Symmetric NO₂ Stretch | Nitro |
Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations based on changes in polarizability. For this compound, certain vibrational modes are expected to be particularly Raman active. The symmetric stretching vibration of the nitro group, which is often weaker in the IR spectrum, typically produces a strong and easily identifiable band in the Raman spectrum. researchgate.net Similarly, the C=C stretching of the vinyl group and the breathing modes of the pyrazole ring are expected to be strong Raman scatterers, making them valuable for molecular fingerprinting. researchgate.net While detailed experimental Raman data for this specific compound is not widely published, analysis of related pyrazole structures suggests these modes would be key diagnostic features. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and electronic structure of this compound. Analysis of ¹H, ¹³C, and ¹⁵N NMR spectra provides unambiguous evidence for its constitution.
The ¹H NMR spectrum provides detailed information about the proton environments in the molecule. The ethenyl group displays a complex splitting pattern, typically an AMX or ABC spin system, due to the distinct chemical environments of the three vinyl protons (HA, HM, HX).
The proton attached to the carbon bonded to the pyrazole ring (HX) appears as a doublet of doublets due to coupling with the two terminal geminal protons (HA and HM). The chemical shift for this proton is typically in the range of 7.0-7.5 ppm. The two terminal protons are also doublets of doublets, with characteristic coupling constants:
**3Jtrans (trans-coupling) ~ 15-18 Hz
**3Jcis (cis-coupling) ~ 9-12 Hz
**2Jgem (geminal coupling) ~ 0-3 Hz
The pyrazole ring itself contains two protons. Due to the electron-withdrawing effect of the adjacent nitro group, the proton at the C4 position is expected to be significantly deshielded, appearing as a doublet around 8.0-8.5 ppm. The proton at the C3 position would appear as a doublet at a slightly more upfield position, typically 7.5-7.8 ppm. The coupling between these two protons (JH3-H4) is usually small, around 2-3 Hz.
Table 2: Predicted ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| HX (N-CH=) | 7.0 - 7.5 | dd | Jtrans ≈ 15-18, Jcis ≈ 9-12 |
| HM (=CH₂) | 5.8 - 6.2 | dd | Jtrans ≈ 15-18, Jgem ≈ 0-3 |
| HA (=CH₂) | 5.4 - 5.8 | dd | Jcis ≈ 9-12, Jgem ≈ 0-3 |
| H4 (Pyrazole) | 8.0 - 8.5 | d | JH3-H4 ≈ 2-3 |
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom in this compound. The carbon atom C5, directly attached to the electron-withdrawing nitro group, is expected to be the most deshielded of the pyrazole carbons, with a chemical shift greater than 150 ppm. researchgate.net The other two pyrazole carbons, C3 and C4, would resonate at approximately 140 ppm and 110-115 ppm, respectively.
The two sp² hybridized carbons of the ethenyl group will have distinct signals. The terminal methylene (B1212753) carbon (=CH₂) is expected around 110-120 ppm, while the carbon attached to the pyrazole nitrogen (N-CH=) would appear further downfield, typically in the 130-135 ppm range.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Hybridization | Chemical Shift (δ, ppm) |
|---|---|---|
| C5 (Pyrazole) | sp² | > 150 |
| C3 (Pyrazole) | sp² | ~ 140 |
| N-C H= (Ethenyl) | sp² | 130 - 135 |
| =C H₂ (Ethenyl) | sp² | 110 - 120 |
While less common, ¹⁵N NMR spectroscopy provides direct information about the nitrogen atoms within the molecule. For this compound, three distinct nitrogen signals are expected. The nitrogen atom of the nitro group (NO₂) would have a characteristic chemical shift in the range of -20 to +10 ppm (relative to nitromethane). The two nitrogen atoms of the pyrazole ring would have different chemical shifts. N1, bonded to the ethenyl group, would likely appear in the region of -140 to -160 ppm. N2, situated between the two carbon atoms of the ring, is expected to be found further upfield, in the range of -80 to -100 ppm. These values help to confirm the electronic structure and tautomeric form of the pyrazole ring.
**Table 4: Predicted ¹⁵N NMR Chemical Shifts for this compound (relative to CH₃NO₂) **
| Nitrogen Assignment | Chemical Environment | Chemical Shift (δ, ppm) |
|---|---|---|
| N (in NO₂) | Nitro Group | -20 to +10 |
| N2 (Pyrazole) | -C=N-N- | -80 to -100 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignments
Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY is expected to show correlations between the geminal and vicinal protons of the ethenyl (vinyl) group. It would also reveal the coupling between the two protons on the pyrazole ring (H-3 and H-4).
Heteronuclear Single Quantum Coherence (HSQC): This experiment maps direct one-bond correlations between protons and the carbons to which they are attached. It is invaluable for assigning carbon signals based on previously assigned proton signals. Each protonated carbon in the molecule would display a correlation peak in the HSQC spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals longer-range correlations, typically over two to three bonds, between protons and carbons. This is crucial for connecting molecular fragments and identifying quaternary (non-protonated) carbons. For instance, HMBC would be expected to show correlations from the vinyl protons to the C5 carbon of the pyrazole ring, and from the pyrazole ring protons to other carbons within the ring, definitively establishing the connection and substitution pattern.
The following table outlines the predicted NMR correlations for this compound.
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Expected Key HMBC Correlations (¹H → ¹³C) |
| C3 | ~8.0-8.2 (H3) | ~140-145 | C4, C5 |
| C4 | ~6.8-7.0 (H4) | ~110-115 | C3, C5 |
| C5 | - | ~150-155 | H3, H4, H1' |
| C1' | ~7.0-7.5 (H1') | ~130-135 | C5, C2' |
| C2' | ~5.5-6.0 (H2'a, H2'b) | ~115-120 | C1', C5 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and providing structural information through fragmentation analysis.
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. For this compound (C₅H₅N₃O₂), ESI-MS in positive ion mode would be expected to show a prominent peak corresponding to the protonated molecule.
Molecular Formula: C₅H₅N₃O₂
Molecular Weight: 139.11 g/mol
Expected [M+H]⁺ ion: m/z 140.0455
High-Resolution Mass Spectrometry measures the m/z ratio with very high accuracy, allowing for the determination of the elemental composition of an ion. This is a definitive method for confirming the molecular formula of a compound. The calculated exact mass for the protonated molecule of this compound would be compared to the experimentally measured value to confirm its elemental composition.
Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation patterns. For nitropyrazole derivatives, a common fragmentation pathway is the loss of the nitro group (NO₂) or related neutral species like HNO₂. umons.ac.be
The table below lists the predicted major ions in the mass spectrum.
| Ion | Calculated Exact Mass (m/z) | Description |
| [C₅H₅N₃O₂ + H]⁺ | 140.0455 | Protonated molecule |
| [C₅H₅N₂]⁺ | 93.0498 | Loss of HNO₂ |
| [C₅H₄N₃O]⁺ | 122.0349 | Loss of H₂O (rearrangement) |
| [C₄H₃N₂]⁺ | 79.0300 | Loss of NO₂ and HCN |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The presence of chromophores, such as double bonds and aromatic systems, gives rise to characteristic absorption bands. The pyrazole ring itself is a known chromophore. nist.govrsc.org In this compound, the conjugation between the ethenyl group and the pyrazole ring, along with the electron-withdrawing nitro group, is expected to influence the electronic transitions.
The spectrum would likely display absorptions corresponding to π → π* transitions within the conjugated system and potentially a weaker n → π* transition associated with the nitro group. msu.edu The extended conjugation typically shifts the absorption maxima to longer wavelengths (a bathochromic shift) compared to non-conjugated pyrazoles. nih.govresearchgate.net
| Predicted Transition | Wavelength Range (λmax) | Chromophore |
| π → π | 250-300 nm | Ethenyl-pyrazole conjugated system |
| n → π | >300 nm | Nitro group (NO₂) |
Single-Crystal X-ray Diffraction for Solid-State Structural Determination
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. It provides precise measurements of bond lengths, bond angles, and torsion angles, confirming connectivity and revealing conformational details.
While a crystal structure for this compound has not been reported, data from crystallographic studies of other nitropyrazole derivatives can provide expected geometric parameters. researchgate.neted.ac.uknih.gov The pyrazole ring is expected to be largely planar. The nitro group may be slightly twisted out of the plane of the pyrazole ring, and the conformation of the ethenyl group relative to the ring would be determined by steric and electronic factors.
The analysis of a crystal structure would yield a complete set of geometric data. The table below presents typical or expected values for key structural parameters based on related compounds.
| Parameter | Bond/Atoms | Expected Value |
| Bond Length (Å) | N1–N2 | ~1.35-1.38 Å |
| N2–C3 | ~1.32-1.34 Å | |
| C3–C4 | ~1.38-1.40 Å | |
| C4–C5 | ~1.36-1.39 Å | |
| C5–N1 | ~1.34-1.37 Å | |
| C5–N(nitro) | ~1.45-1.48 Å | |
| N1–C(ethenyl) | ~1.40-1.43 Å | |
| C=C (ethenyl) | ~1.32-1.34 Å | |
| Bond Angle (°) | C5–N1–N2 | ~110-113° |
| N1–N2–C3 | ~105-108° | |
| N2–C3–C4 | ~110-112° | |
| C3–C4–C5 | ~104-106° | |
| C4–C5–N1 | ~108-110° | |
| Torsion Angle (°) | C4-C5-N(nitro)-O | ~0-20° (deviation from planarity) |
| N2-N1-C(ethenyl)-C | Variable (defines vinyl group orientation) |
In-Depth Analysis of this compound Postponed Due to Lack of Publicly Available Crystallographic Data
An extensive review of scientific literature and chemical databases has revealed a significant gap in the publicly available research for the chemical compound this compound. Specifically, there is no retrievable data from advanced spectroscopic and crystallographic characterization studies, such as X-ray diffraction and Hirshfeld surface analysis. This absence of foundational structural data makes it impossible to conduct a scientifically accurate analysis of the compound's molecular conformation, stereochemistry, and the intricate network of its intermolecular interactions as requested.
The specified methodologies, including the analysis of hydrogen bonding, π-π stacking, Van der Waals forces, and the quantification of intermolecular contacts via Hirshfeld surface analysis, are all contingent upon the availability of a solved crystal structure. Without the precise atomic coordinates and unit cell parameters that crystallographic studies provide, any discussion of these topics would be purely speculative and would not meet the standards of scientific accuracy.
While research is available for analogous substituted nitropyrazole compounds, which details their conformational and interactional analyses, this information cannot be extrapolated to this compound. Each compound possesses a unique three-dimensional structure and electronic distribution, leading to distinct intermolecular interaction patterns and crystal packing. Therefore, a detailed and accurate article on the specific crystallographic and intermolecular characteristics of this compound cannot be generated at this time.
Further research, including the synthesis and single-crystal X-ray diffraction of this compound, would be required to generate the necessary data to address the proposed topics.
Theoretical and Computational Investigations of 1 Ethenyl 5 Nitro 1h Pyrazole
Quantum Chemical Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations
No published studies were found that report the use of Density Functional Theory (DFT) to optimize the geometry or calculate the energy of 1-ethenyl-5-nitro-1H-pyrazole. Such a study would typically involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the lowest energy conformation of the molecule, providing key information on bond lengths, bond angles, and dihedral angles.
Ab Initio Methods (e.g., MP2, G3) for High-Accuracy Predictions
There is no available research that applies high-accuracy ab initio methods like Møller-Plesset perturbation theory (MP2) or Gaussian-n theory (e.g., G3) to this compound. These methods, while computationally more intensive than DFT, are used to achieve more precise predictions of molecular energies and properties.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
A frontier molecular orbital analysis, which is crucial for understanding a molecule's chemical reactivity and kinetic stability, has not been reported for this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are fundamental parameters that would be determined in such a study.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites
No Molecular Electrostatic Potential (MEP) maps for this compound are available in the literature. An MEP map would visualize the electron density distribution, identifying electrophilic and nucleophilic sites and predicting the molecule's interaction with other chemical species.
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Hyperconjugation
A Natural Bond Orbital (NBO) analysis of this compound, which would provide detailed insights into intramolecular charge transfer, donor-acceptor interactions, and hyperconjugative effects, has not been published.
Spectroscopic Parameter Prediction and Correlation with Experimental Data
In the absence of computational studies, there are no predicted spectroscopic parameters (such as IR vibrational frequencies or NMR chemical shifts) for this compound. Consequently, no correlation with experimental data can be made. Such a correlational study would be essential for validating the computational models used.
Theoretical NMR Chemical Shifts and Coupling Constants
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations, especially using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict ¹H and ¹³C NMR chemical shifts and coupling constants with a high degree of accuracy.
For this compound, the electron-withdrawing nature of the nitro group at the C5 position is expected to significantly influence the chemical shifts of the pyrazole (B372694) ring protons and carbons. The proton at the C4 position would likely experience a downfield shift due to the deshielding effect of the adjacent nitro group. Similarly, the carbon atoms of the pyrazole ring, particularly C5 and C4, would exhibit significant downfield shifts in the ¹³C NMR spectrum.
The ethenyl (vinyl) group protons would show characteristic shifts in the olefinic region of the ¹H NMR spectrum, with their exact positions influenced by the electronic effects of the nitropyrazole ring. The coupling constants between the vinyl protons would be indicative of their geometric arrangement (cis or trans).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Illustrative) | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | |---|---|---| | H (pyrazole C4) | 8.0 - 8.5 | - | | H (pyrazole C3) | 7.5 - 8.0 | - | | H (vinyl α) | 7.0 - 7.5 | - | | H (vinyl β, cis) | 5.5 - 6.0 | - | | H (vinyl β, trans) | 6.0 - 6.5 | - | | C (pyrazole C5) | 150 - 155 | | C (pyrazole C4) | 110 - 115 | | C (pyrazole C3) | 140 - 145 | | C (vinyl α) | 130 - 135 | | C (vinyl β) | 115 - 120 | Note: These are illustrative values based on general trends for substituted pyrazoles and have not been specifically calculated for this compound.
Computational IR and UV-Vis Spectra
Computational methods can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra, providing insights into the vibrational modes and electronic transitions of a molecule.
The calculated IR spectrum of this compound would be expected to show characteristic vibrational frequencies. Prominent peaks would include the asymmetric and symmetric stretching vibrations of the nitro group (typically in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively), C=C stretching of the vinyl group and the pyrazole ring, and C-H stretching vibrations.
Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating electronic absorption spectra. The UV-Vis spectrum of this compound is anticipated to exhibit absorption bands corresponding to π → π* transitions within the pyrazole ring and the vinyl group, as well as n → π* transitions involving the lone pairs of the nitrogen atoms and the nitro group. The conjugation between the vinyl group and the pyrazole ring, along with the presence of the nitro chromophore, would likely result in absorption maxima in the UV region.
Table 2: Predicted IR and UV-Vis Spectral Data for this compound (Illustrative)
| Spectral Data | Predicted Values |
|---|---|
| IR (cm⁻¹) - NO₂ asymmetric stretch | 1550 - 1590 |
| IR (cm⁻¹) - NO₂ symmetric stretch | 1340 - 1380 |
| IR (cm⁻¹) - C=C stretch (vinyl) | 1620 - 1650 |
| UV-Vis λmax (nm) | 250 - 300 |
Note: These are illustrative values based on general trends for substituted nitropyrazoles and have not been specifically calculated for this compound.
Thermodynamic and Kinetic Studies
Enthalpies of Formation and Bond Dissociation Energies
The enthalpy of formation (ΔHf) is a critical parameter for assessing the energetic properties of a compound. For nitrated heterocyclic compounds, ΔHf can be calculated using computational methods such as isodesmic reactions, which involve hypothetical reactions where the number and types of bonds are conserved. A positive enthalpy of formation is often indicative of an energetic material.
Bond Dissociation Energy (BDE) provides insight into the thermal stability of a molecule. For this compound, the C-NO₂ bond is expected to be one of the weaker bonds, and its BDE would be a key indicator of the initial step in its thermal decomposition. Computational studies on other nitropyrazoles have focused on the C-NO₂ bond as a trigger for decomposition.
Acidity and Basicity Predictions for Nitrogen Sites
The pyrazole ring contains two nitrogen atoms with different chemical environments. The N1 nitrogen is bonded to the ethenyl group and is part of the aromatic system, while the N2 nitrogen has a lone pair of electrons that can participate in protonation. The basicity of the N2 nitrogen is influenced by the electronic effects of the substituents. The electron-withdrawing nitro group at C5 would decrease the electron density on the pyrazzole ring, thereby reducing the basicity of the N2 nitrogen compared to unsubstituted pyrazole. Computational methods can predict the proton affinity and pKa values to quantify the basicity of the nitrogen sites.
Conformational Analysis and Tautomeric Equilibria
The presence of the ethenyl group at the N1 position introduces the possibility of different conformations due to rotation around the N-C single bond connecting the vinyl group to the pyrazole ring. Computational studies on other 1-vinylpyrazoles have shown that the planarity of the molecule is influenced by steric and electronic interactions between the vinyl group and the substituents on the pyrazole ring. For this compound, a planar or near-planar conformation is likely to be energetically favorable to maximize conjugation.
Tautomerism is a key feature of N-unsubstituted pyrazoles. However, in this compound, the substitution of the hydrogen at the N1 position with an ethenyl group precludes the common annular tautomerism observed in many pyrazole derivatives. Therefore, significant tautomeric equilibria are not expected for this specific compound under normal conditions.
Reactivity and Mechanistic Pathways of 1 Ethenyl 5 Nitro 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds. wikipedia.org In the context of pyrazoles, the ring is generally considered electron-rich and thus susceptible to electrophilic attack. However, the presence of a strongly deactivating nitro group at the C5 position of 1-ethenyl-5-nitro-1H-pyrazole significantly diminishes the electron density of the pyrazole ring, making it less reactive towards electrophiles. scribd.com
Substituents on an aromatic ring profoundly affect both the rate and the regioselectivity of electrophilic aromatic substitution. wikipedia.org Electron-withdrawing groups, such as the nitro group, deactivate the ring, slowing down the reaction rate. scribd.com The directing effect of substituents is also crucial. For this compound, the primary sites for electrophilic attack are the C3 and C4 positions of the pyrazole ring. The precise outcome of such reactions is influenced by the nature of the electrophile and the reaction conditions. For instance, nitration of 1-phenylpyrazoles can yield different products depending on the nitrating agent used. cdnsciencepub.com Nitration with a mixture of nitric acid and acetic anhydride (B1165640) often leads to substitution at the 4-position of the pyrazole ring. cdnsciencepub.com
It is important to note that the vinyl group at the N1 position can also influence the regioselectivity of electrophilic substitution. While generally considered a weakly activating group, its electronic contribution can be complex. In some cases, bromination of 1-vinylpyrazoles can result in a mixture of products, including electrophilic substitution at the C4 position. nih.gov
| Reaction Type | Reagents | Position of Substitution | Product |
| Nitration | HNO₃/Ac₂O | C4 | 1-Ethenyl-4,5-dinitro-1H-pyrazole |
| Bromination | Br₂/CCl₄ | C4 | 4-Bromo-1-ethenyl-5-nitro-1H-pyrazole |
Nucleophilic Substitution and Addition Reactions at the Ethenyl and Nitro Groups
The electron-deficient nature of this compound, imparted by the nitro group, makes the ethenyl group and the nitro group itself susceptible to nucleophilic attack.
The ethenyl group of this compound acts as a Michael acceptor, susceptible to conjugate addition by a wide range of nucleophiles. wikipedia.orgmasterorganicchemistry.com This reactivity is a consequence of the electron-withdrawing nitro group, which polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic. The general mechanism involves the attack of a nucleophile on the β-carbon of the ethenyl group, followed by protonation to yield the Michael adduct. wikipedia.org
A variety of nucleophiles can participate in Michael additions, including enolates, amines, thiols, and organometallic reagents. masterorganicchemistry.comnsf.gov The reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. For instance, the reaction with pyrazolin-5-ones can lead to the formation of complex heterocyclic structures. rsc.orgnih.gov
| Nucleophile | Product |
| Enolate (from diethyl malonate) | Diethyl 2-(2-(5-nitro-1H-pyrazol-1-yl)ethyl)malonate |
| Amine (e.g., piperidine) | 1-(2-(Piperidin-1-yl)ethyl)-5-nitro-1H-pyrazole |
| Thiol (e.g., thiophenol) | 5-Nitro-1-(2-(phenylthio)ethyl)-1H-pyrazole |
The nitro group at the C5 position of the pyrazole ring can, under certain conditions, be displaced by strong nucleophiles. This type of reaction, known as nucleophilic aromatic substitution (SNAr), is facilitated by the presence of the electron-withdrawing pyrazole ring and potentially other activating groups. In related systems, such as 1-methyl-3,4,5-trinitro-1H-pyrazole, the nitro group at the 5-position is readily substituted by various nucleophiles including thiols, phenols, amines, and NH-azoles. researchgate.net Similarly, 4-chloro-3,5-dinitropyrazole exhibits good reactivity towards nucleophiles, allowing for the displacement of the chloro group. mdpi.com While direct displacement of the nitro group in this compound is less common, it remains a potential reaction pathway, particularly with highly reactive nucleophiles or under forcing conditions.
Cycloaddition Reactions Involving the Ethenyl Group
The ethenyl group of this compound can participate in cycloaddition reactions, acting as a dienophile or a dipolarophile. These reactions are valuable for the construction of more complex cyclic and heterocyclic systems.
One of the most common types of cycloaddition is the [4+2] Diels-Alder reaction. In this reaction, the ethenyl group can react with a conjugated diene to form a six-membered ring. For example, 1-phenyl-5-vinylpyrazole has been shown to react with various dienophiles, such as dimethylacetylenedicarboxylate (DMAD) and N-phenylmaleimide (NPMI), to afford Diels-Alder adducts. rsc.org
The ethenyl group can also undergo [3+2] cycloaddition reactions with 1,3-dipoles, such as nitrones and nitrile oxides, to form five-membered heterocyclic rings. nih.govyoutube.comnih.gov These reactions are often highly regioselective and provide a direct route to functionalized pyrazole derivatives. The reactivity in these cycloadditions can be influenced by the electronic nature of both the vinylpyrazole and the 1,3-dipole. nih.gov
| Cycloaddition Type | Reactant | Product |
| [4+2] Diels-Alder | 1,3-Butadiene | 1-(5,6-Dihydro-2H-pyridin-1-yl)-5-nitro-1H-pyrazole |
| [3+2] Cycloaddition | Benzonitrile oxide | 5-Nitro-1-(3-phenyl-4,5-dihydroisoxazol-5-yl)-1H-pyrazole |
| [2+2] Cycloaddition | Tetracyanoethylene | 1-(2,2,3,3-Tetracyanocyclobutyl)-5-nitro-1H-pyrazole |
Reduction and Oxidation Chemistry of the Nitro and Ethenyl Functionalities
The nitro and ethenyl groups of this compound are susceptible to both reduction and oxidation, providing pathways to a variety of other functionalized pyrazoles.
The nitro group can be readily reduced to an amino group using a variety of reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This transformation is a key step in the synthesis of many biologically active pyrazole derivatives. nih.gov Electrochemical reduction of N-nitropyrazoles has also been reported to yield nitrogen monoxide. researchgate.net
The ethenyl group can also be reduced, typically by catalytic hydrogenation, to an ethyl group. This reaction would yield 1-ethyl-5-nitro-1H-pyrazole. Conversely, the ethenyl group can be oxidized under various conditions. For example, treatment with potassium permanganate (B83412) can lead to the cleavage of the vinyl group, affording the corresponding NH-pyrazole. nih.gov More vigorous oxidation could potentially lead to the formation of a carboxylic acid at the N1 position.
| Functional Group | Reaction | Reagents | Product |
| Nitro | Reduction | H₂/Pd-C | 1-Ethenyl-1H-pyrazol-5-amine |
| Ethenyl | Reduction | H₂/Pd-C | 1-Ethyl-5-nitro-1H-pyrazole |
| Ethenyl | Oxidation | KMnO₄ | 5-Nitro-1H-pyrazole |
Rearrangement Reactions (e.g., Nitro Group Rearrangement)
Rearrangement reactions of nitropyrazoles are known to occur, particularly under thermal or photochemical conditions. One notable rearrangement is the thermal conversion of N-nitropyrazoles to C-nitropyrazoles. acs.orgacs.org For instance, N-nitropyrazoles can rearrange to form 3(5)-nitropyrazoles upon heating. researchgate.netacs.org This type of rearrangement is believed to proceed through a acs.orgmdpi.com sigmatropic shift of the nitro group. researchgate.net While this compound is already a C-nitropyrazole, the possibility of migration of the nitro group to other positions on the pyrazole ring (e.g., to the C3 or C4 position) under specific conditions cannot be entirely ruled out, although this would likely require significant energy input.
Another potential rearrangement could involve the vinyl group, though such reactions are less commonly reported for N-vinylpyrazoles. It is conceivable that under certain catalytic conditions, isomerization of the double bond could occur, or that more complex skeletal rearrangements might be induced.
Catalytic Transformations and Cross-Coupling Reactions at Ethenyl or Pyrazole Sites
The reactivity of this compound in catalytic transformations is dictated by the electronic interplay between the electron-withdrawing nitro group and the pyrazole ring, which influences both the ethenyl (vinyl) group and the pyrazole core. The nitro group at the 5-position significantly deactivates the pyrazole ring towards electrophilic substitution while also reducing the nucleophilicity of the ethenyl group. This electronic profile opens up possibilities for specific catalytic transformations and cross-coupling reactions, although the direct catalytic functionalization of this specific molecule is not extensively documented in the literature. Therefore, its reactivity is largely inferred from studies on related vinylpyrazoles and nitropyrazoles.
Catalytic Transformations at the Ethenyl Site
The primary catalytic transformation anticipated for the ethenyl group is hydrogenation. The presence of the electron-withdrawing nitro group can make the double bond more susceptible to nucleophilic attack but less reactive towards electrophilic additions.
Catalytic Hydrogenation:
The vinyl group of vinylpyrazoles can undergo catalytic hydrogenation to yield the corresponding ethylpyrazole. For instance, certain 4-vinylpyrazoles have been successfully hydrogenated to 4-ethylpyrazoles. nih.gov It is expected that this compound would similarly undergo catalytic hydrogenation to produce 1-ethyl-5-nitro-1H-pyrazole. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. The conditions for such a reaction would likely be mild to avoid reduction of the nitro group.
| Substrate | Product | Catalyst | Conditions | Reference |
| This compound | 1-Ethyl-5-nitro-1H-pyrazole | Pd/C | H2 atmosphere | Inferred from nih.gov |
It is important to note that under more forcing hydrogenation conditions, the nitro group could also be reduced to an amino group. Selective hydrogenation of the vinyl group in the presence of a nitro group can be challenging and often requires careful selection of the catalyst and reaction conditions.
Cross-Coupling Reactions
Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions could potentially occur at either the ethenyl group or the pyrazole ring, depending on the reaction type and the presence of a suitable leaving group on the pyrazole.
Heck Reaction:
The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene. organic-chemistry.org In the context of this compound, the ethenyl group could act as the alkene partner. The electron-deficient nature of the vinyl group, due to the attached nitropyrazole, would likely make it a suitable substrate for Heck reactions with aryl or vinyl halides. The reaction tolerates a wide variety of functional groups, including nitro groups. nih.gov
A hypothetical Heck reaction could involve the coupling of this compound with an aryl halide (Ar-X) to form a substituted stilbene (B7821643) derivative.
| Alkene | Coupling Partner | Product | Catalyst System | Reference |
| This compound | Aryl halide (Ar-X) | 1-(2-Aryl-ethenyl)-5-nitro-1H-pyrazole | Pd(OAc)2, PPh3, Base | General principle from organic-chemistry.org |
Suzuki Coupling:
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. organic-chemistry.org For this compound to participate in a Suzuki coupling at the pyrazole ring, a halogen substituent would need to be present on the ring, for example, at the 3- or 4-position. Research has shown that Suzuki cross-coupling reactions can be successfully performed on nitrated pyrazole systems, such as 4-bromo-3,5-dinitro-1H-pyrazole. researchgate.net This indicates that the nitro group is compatible with the reaction conditions.
If a bromo-substituted derivative, such as 1-ethenyl-4-bromo-5-nitro-1H-pyrazole, were available, it could undergo a Suzuki coupling with a boronic acid to introduce a new substituent onto the pyrazole ring.
| Substrate | Coupling Partner | Product | Catalyst System | Reference |
| 1-Ethenyl-4-bromo-5-nitro-1H-pyrazole | Arylboronic acid (Ar-B(OH)2) | 1-Ethenyl-4-aryl-5-nitro-1H-pyrazole | Pd catalyst, Ligand, Base | Inferred from researchgate.net |
Conversely, if a boronic acid or ester derivative of this compound were synthesized, it could be coupled with various aryl or vinyl halides.
Sonogashira Coupling:
The Sonogashira coupling involves the palladium-catalyzed reaction of a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki coupling, this would require a halogenated this compound derivative to functionalize the pyrazole ring. The reaction conditions are generally mild and tolerate a range of functional groups.
Denitrative Cross-Coupling:
A more recent development in cross-coupling chemistry involves the use of a nitro group as a leaving group. acs.orgnih.gov This "denitrative" coupling allows for the direct functionalization of nitroarenes. While this has been primarily demonstrated for nitroarenes, the extension to nitroheterocycles like this compound is a plausible area for future research. If successful, this would allow for the direct replacement of the nitro group with other functionalities via cross-coupling reactions, providing a powerful synthetic route without the need for pre-functionalization with a halide.
| Substrate | Coupling Partner | Product | Catalyst System | Reference |
| This compound | Arylboronic acid (Ar-B(OH)2) | 1-Ethenyl-5-aryl-1H-pyrazole | Pd/NHC or Pd/BrettPhos | Hypothetical based on acs.orgnih.gov |
Structural Derivatization and Analogue Synthesis of 1 Ethenyl 5 Nitro 1h Pyrazole
Modification of the Ethenyl Group
The ethenyl (vinyl) group attached to the N1 position of the pyrazole (B372694) ring is a key site for chemical modification, allowing for the introduction of diverse functionalities through reactions targeting the carbon-carbon double bond.
Hydrogenation and Halogenation
Hydrogenation of the ethenyl group in vinylpyrazoles can be achieved through catalytic methods to yield the corresponding ethylpyrazole derivatives. While specific studies on 1-ethenyl-5-nitro-1H-pyrazole are not extensively documented, the general reactivity of vinylpyrazoles suggests that this transformation is feasible. For instance, catalytic hydrogenation of other vinylpyrazole systems has been shown to successfully reduce the vinyl function to an ethyl group. researchgate.net This reaction typically employs transition metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The conversion of the ethenyl group to an ethyl group can significantly alter the lipophilicity and steric profile of the molecule.
Halogenation of 1-vinylpyrazoles, in contrast, presents a more complex reaction profile. The reaction of 1-vinylpyrazoles with halogens like bromine can lead to a mixture of products. researchgate.net These reactions can involve both the addition of the halogen across the double bond of the ethenyl group and electrophilic substitution on the pyrazole ring, particularly at the C4 position. The distribution of products is influenced by reaction conditions such as temperature and the stoichiometry of the reactants. For example, bromination of 1-vinylpyrazoles in carbon tetrachloride has been reported to yield 1-(1',2'-dibromo)ethylpyrazoles as well as 4-brominated pyrazole derivatives. researchgate.net The presence of the electron-withdrawing nitro group at the 5-position of this compound would likely influence the regioselectivity of these reactions, potentially deactivating the pyrazole ring towards electrophilic substitution and favoring addition to the ethenyl group.
Table 1: Examples of Hydrogenation and Halogenation Reactions on Vinylpyrazoles
| Starting Material | Reagents and Conditions | Product(s) | Reference |
| Vinylpyrazole | H₂, Pd/C | Ethylpyrazole | researchgate.net |
| 1-Vinylpyrazole | Br₂ in CCl₄, -20 °C | 1-(1',2'-dibromo)ethylpyrazole, 4-bromo-1-vinylpyrazole | researchgate.net |
Epoxidation and Hydroxylation
Epoxidation of the ethenyl group introduces a reactive three-membered oxirane ring, which can serve as a precursor for further functionalization. This transformation is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), in a reaction known as the Prilezhaev epoxidation. guidechem.com This reaction proceeds via a concerted mechanism and is stereospecific. guidechem.com The electrophilic nature of the peroxy acid would be expected to react with the nucleophilic ethenyl double bond. The resulting epoxide, 1-(oxiran-2-yl)-5-nitro-1H-pyrazole, would be a valuable intermediate for the synthesis of various derivatives through ring-opening reactions.
Derivatization of the Nitro Group
The nitro group at the C5 position of the pyrazole ring is a strong electron-withdrawing group that significantly influences the chemical properties of the molecule. Its transformation into other nitrogen-containing functionalities is a key strategy for structural diversification.
Reduction to Amino, Hydroxylamino, or Azoxy functionalities
The reduction of the nitro group can yield a variety of products depending on the reducing agent and reaction conditions.
Amino Group: Complete reduction of the nitro group leads to the formation of the corresponding amino derivative, 1-ethenyl-5-amino-1H-pyrazole. This transformation can be achieved using various reducing agents. Catalytic hydrogenation with reagents like palladium on carbon (Pd/C) and hydrogen gas is a common and efficient method for the reduction of aromatic nitro compounds to amines. mdpi.com Other metal-based reducing systems, such as iron in acidic media (e.g., Fe/HCl or Fe/CH₃COOH) or tin(II) chloride (SnCl₂), are also widely employed for this purpose. nih.gov These methods are often chemoselective, allowing for the reduction of the nitro group in the presence of other functional groups like the ethenyl double bond, although optimization of reaction conditions may be necessary. nih.gov
Hydroxylamino and Azoxy Functionalities: Partial reduction of the nitro group can lead to the formation of hydroxylamino or azoxy derivatives. The formation of hydroxylamines can often be achieved using milder reducing agents or by carefully controlling the reaction conditions of stronger reductions. researchgate.netresearchgate.net For example, the use of zinc dust in the presence of ammonium (B1175870) chloride can selectively reduce nitroarenes to hydroxylamines. The formation of azoxy compounds can occur through the condensation of a nitroso intermediate with a hydroxylamine (B1172632) intermediate, both of which are formed during the reduction of the nitro group. researchgate.net
Table 2: Potential Products from the Reduction of the Nitro Group
| Product | Functional Group | Potential Reducing Agents |
| 1-Ethenyl-5-amino-1H-pyrazole | -NH₂ | H₂/Pd/C, Fe/HCl, SnCl₂ |
| 1-Ethenyl-5-(hydroxylamino)-1H-pyrazole | -NHOH | Zn/NH₄Cl |
| Bis(1-ethenyl-1H-pyrazol-5-yl)diazene oxide | -N=N(O)- | Controlled reduction |
Nitration to Polysubstituted Nitro-pyrazoles
The introduction of additional nitro groups onto the pyrazole ring can lead to the formation of polysubstituted nitro-pyrazoles, which are of interest in the field of energetic materials. nih.gov The nitration of pyrazoles is a well-established electrophilic aromatic substitution reaction. nih.gov The existing nitro group at the C5 position of this compound is strongly deactivating, making further electrophilic substitution on the pyrazole ring challenging. However, under forcing conditions, such as with a mixture of fuming nitric acid and sulfuric acid, it may be possible to introduce a second nitro group at the C4 position to yield 1-ethenyl-4,5-dinitro-1H-pyrazole. organic-chemistry.orgorientjchem.org The synthesis of dinitropyrazoles often involves the nitration of a pre-existing nitropyrazole. nih.govlibretexts.org The reaction conditions, including the nitrating agent, temperature, and reaction time, must be carefully controlled to achieve the desired polynitrated product. organic-chemistry.org
Substitution and Functionalization on the Pyrazole Ring
The pyrazole ring itself can undergo substitution reactions, although the presence of the deactivating nitro group at the C5 position significantly influences its reactivity. Electrophilic substitution reactions on the pyrazole ring typically occur at the C4 position. scribd.com However, the strong electron-withdrawing nature of the nitro group at C5 will decrease the nucleophilicity of the ring, making electrophilic attack more difficult.
Conversely, the electron-deficient nature of the 5-nitropyrazole ring may render it susceptible to nucleophilic aromatic substitution (SNAr) , particularly at positions activated by the nitro group. While the C5 position is already substituted, the possibility of nucleophilic attack at other positions, potentially leading to ring-opening or rearrangement, could be explored. For instance, in some polynitrated pyrazoles, nucleophilic substitution of a nitro group has been observed. researchgate.net
Halogenation at the C4 position of the pyrazole ring could potentially be achieved under specific conditions, despite the deactivating effect of the nitro group. Radical halogenation or the use of potent halogenating agents might be necessary.
Formylation of the pyrazole ring, typically at the C4 position, can be carried out using methods like the Vilsmeier-Haack reaction (using POCl₃ and DMF). scribd.com However, the feasibility of this reaction on a strongly deactivated ring like this compound would require investigation.
Alkylation of the pyrazole ring at a carbon atom is less common than N-alkylation. However, under certain conditions, such as in vicarious nucleophilic substitution (VNS), C-H alkylation of nitroaromatic compounds can be achieved. acs.org This could potentially be a route to introduce alkyl groups onto the pyrazole ring of this compound.
Introduction of Alkyl, Aryl, and Heteroaryl Substituentsnih.gov
The introduction of substituents onto the pyrazole ring of this compound is governed by the electronic properties of the existing ethenyl and nitro groups. The 5-nitro group is a powerful electron-withdrawing group, which deactivates the pyrazole ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic attack or facilitate deprotonation at the C-H bonds, making reactions like direct arylation challenging but feasible under specific catalytic conditions. The available positions for substitution on the pyrazole ring are C-3 and C-4.
Modern synthetic methods, particularly transition metal-catalyzed cross-coupling reactions, provide pathways for the C-H functionalization of pyrazoles. nih.gov Palladium-catalyzed direct arylation, for instance, has been effectively used for the C-arylation of various azole compounds. researchgate.netpreprints.org For this compound, such reactions would likely target the C-3 and C-4 positions. The regioselectivity would be influenced by the steric hindrance and the specific catalytic system employed. nih.gov
The introduction of aryl and heteroaryl moieties can be achieved using aryl halides or their equivalents in the presence of a palladium catalyst and a suitable base. nih.gov While specific studies on this compound are limited, protocols developed for other electron-deficient pyrazoles serve as a valuable starting point.
Table 1: Plausible C-H Functionalization Reactions for this compound
| Position | Reagent | Catalyst/Conditions | Expected Product |
| C-3 / C-4 | Aryl Bromide (Ar-Br) | Pd(OAc)₂, Ligand, Base (e.g., Cs₂CO₃), High Temp. | 3/4-Aryl-1-ethenyl-5-nitro-1H-pyrazole |
| C-3 / C-4 | Heteroaryl Halide | Pd(II) catalyst, Base, Toluene (B28343) | 3/4-Heteroaryl-1-ethenyl-5-nitro-1H-pyrazole |
| C-3 / C-4 | Alkyl Halide | Not typically via direct C-H activation; may require lithiation | 3/4-Alkyl-1-ethenyl-5-nitro-1H-pyrazole |
Synthesis of Fused Pyrazole Systems (e.g., Pyrazolo[1,5-a]pyrimidines)nih.gov
Fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, are of significant interest due to their diverse biological activities. nih.govmdpi.com The synthesis of these fused systems from this compound requires a preliminary functional group transformation. The established and most common route to pyrazolo[1,5-a]pyrimidines involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species, such as a β-dicarbonyl compound or its synthetic equivalent. nih.govresearchgate.net
Therefore, a crucial first step is the reduction of the 5-nitro group of this compound to a 5-amino group. This transformation can be achieved using various standard reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid combinations (e.g., Sn/HCl). The resulting intermediate, 5-amino-1-ethenyl-1H-pyrazole, possesses the necessary nucleophilic amino group for subsequent cyclization reactions.
Once the 5-amino-1-ethenyl-1H-pyrazole is obtained, it can be reacted with various 1,3-dicarbonyl compounds, enaminones, or β-ketonitriles in the presence of an acid or base catalyst to construct the pyrimidine (B1678525) ring fused to the pyrazole core. nih.govekb.eg This reaction typically proceeds with high regioselectivity, where the exocyclic amino group acts as the primary nucleophile. researchgate.net This two-step sequence provides a versatile strategy for accessing a library of 1-ethenyl-substituted pyrazolo[1,5-a]pyrimidines.
Investigation of Structure-Reactivity Relationships in Derivatives
The chemical reactivity of this compound derivatives is profoundly influenced by the electronic nature and position of the substituents on the pyrazole ring. nih.gov Understanding these structure-reactivity relationships is essential for predicting the behavior of these compounds in chemical reactions and for designing new analogues with desired properties.
The parent scaffold contains two electron-withdrawing groups: the 5-nitro group, which deactivates the ring through strong resonance and inductive effects (-R, -I), and the 1-ethenyl group, which also exerts a modest electron-withdrawing effect. rsc.org This inherent electron deficiency dictates the molecule's reactivity, making it less susceptible to electrophilic attack and more prone to nucleophilic substitution, particularly at positions activated by the nitro group.
The introduction of additional substituents at the C-3 or C-4 positions further modulates this electronic landscape:
Electron-Donating Groups (EDGs): Substituents like alkyl, alkoxy, or amino groups increase the electron density of the pyrazole ring. This can partially counteract the deactivating effect of the nitro group, potentially increasing the ring's nucleophilicity and reactivity towards electrophiles.
Electron-Withdrawing Groups (EWGs): The introduction of further EWGs, such as cyano, carbonyl, or additional nitro groups, will further decrease the electron density of the ring. This enhances the acidity of the ring C-H protons and makes the molecule more susceptible to nucleophilic attack.
These substituent effects are critical in directing the course of further chemical transformations and are a key consideration in the rational design of new pyrazole-based compounds. nih.gov
Table 2: Predicted Effects of Substituents on the Reactivity of the this compound Ring
| Substituent Type at C-3/C-4 | Example Groups | Effect on Electron Density | Predicted Impact on Reactivity |
| Electron-Donating (EDG) | -CH₃, -OCH₃, -NH₂ | Increase | Activates ring towards electrophilic attack; decreases acidity of C-H protons. |
| Electron-Withdrawing (EWG) | -CN, -CHO, -CF₃ | Decrease | Deactivates ring towards electrophilic attack; increases acidity of C-H protons; facilitates nucleophilic substitution. |
| Halogens | -F, -Cl, -Br | Decrease (Inductive) | Deactivates ring towards electrophilic attack via induction, but can participate in cross-coupling reactions. |
Non Clinical Applications and Future Research Directions
Role as a Versatile Building Block in Organic Synthesis
The pyrazole (B372694) nucleus is a cornerstone in synthetic chemistry, valued for its thermal and oxidative stability. arabjchem.org Pyrazoles and their derivatives serve as crucial starting materials or "building blocks" for constructing more complex nitrogen-containing heterocyclic systems. scirp.org The presence of both a vinyl group and a nitro group on the 1-ethenyl-5-nitro-1H-pyrazole scaffold imparts distinct reactivity, making it a highly versatile precursor for a range of molecular structures.
The this compound molecule is an excellent candidate for the synthesis of elaborate heterocyclic frameworks. The vinyl group (ethenyl group) is a particularly valuable functional handle. Vinylpyrazoles are recognized as important building blocks for creating more complex pyrazole-based compounds, including fused ring systems like indazoles. nih.gov This vinyl moiety can participate in a variety of chemical transformations:
Cycloaddition Reactions: The carbon-carbon double bond of the ethenyl group is a prime site for cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions. organic-chemistry.orgnih.gov These reactions allow for the direct annulation of new rings onto the pyrazole structure, providing a straightforward route to polycyclic and fused heterocyclic systems.
Addition Reactions: The vinyl group can undergo various addition reactions, allowing for the introduction of new functional groups. For instance, halogenation followed by dehydrohalogenation is a known reaction pathway for vinylpyrazoles. nih.gov
The pyrazole ring itself, activated by the nitro group, can also be a site for further functionalization, enabling the construction of polysubstituted heterocyclic molecules that are of interest in medicinal chemistry and materials science. nih.govresearchgate.net
The ethenyl group provides a direct pathway to polymeric materials. Vinylpyrazoles have been studied for their ability to undergo polymerization reactions. nih.gov This reactivity allows for the synthesis of polymers where the 5-nitro-1H-pyrazole unit is a pendant group along the polymer backbone. Such polymers could possess unique properties conferred by the high-nitrogen, electron-deficient pyrazole rings, potentially finding use in specialty films, coatings, or functional materials.
While specific examples of macrocycles derived directly from this compound are not extensively documented, the principles of organic synthesis support its potential use as a precursor. Bifunctional derivatives of this compound could be designed to undergo intramolecular cyclization reactions to form large ring structures (macrocycles), incorporating the pyrazole moiety into the cyclic framework.
Material Science Applications
The electronic and structural features of this compound and its derivatives make them promising candidates for various applications in material science.
Organic materials with significant non-linear optical (NLO) properties are sought for applications in optical communications, information storage, and optical switching. arabjchem.org The design of these materials often involves connecting electron donor and acceptor groups through a π-conjugated bridge to create highly polarized molecules. arabjchem.orgresearchgate.net Pyrazole derivatives fit this design strategy well. The pyrazole ring can act as a π-bridge, and its stability is an advantage over less stable systems like polyenes. arabjchem.org
The presence of a nitro group (a strong electron acceptor) on the pyrazole ring is particularly advantageous for creating NLO chromophores. Research on a closely related compound, (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole, demonstrates the potential of this class of molecules. nih.gov Experimental and theoretical studies on this nitrovinyl-pyrazole derivative have confirmed its significant optical nonlinearities. nih.gov The key NLO properties are often quantified by the two-photon absorption (2PA) cross-section and the first hyperpolarizability (β).
Table 1: Non-Linear Optical Properties of a (Nitrovinyl)-1H-pyrazole Derivative Data sourced from experimental and theoretical investigations on (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole. nih.gov
| Property | Experimental Value | Theoretical Value | Wavelength/Conditions |
|---|---|---|---|
| Max. Two-Photon Absorption (2PA) Cross-Section | 67 GM | - | 690 nm |
The pyrazole scaffold is a component of various fluorescent compounds. globalresearchonline.net Fused heterocyclic systems containing pyrazole, such as pyrazolo[1,5-a]pyrimidines, have emerged as attractive fluorophores due to their high quantum yields and excellent photostability. rsc.org The fluorescence properties of these materials can be tuned by chemical modification. rsc.org
Derivatives of this compound could be synthesized to act as fluorescent probes. For example, research on 1,3-diphenyl-5-(9-anthryl)-1H-pyrazole showed it to be highly fluorescent with a quantum yield of 0.90 in toluene (B28343). researchgate.net This high fluorescence was attributed to the nature of its lowest-lying excited state being an optically allowed transition. researchgate.net While the nitro group in this compound is often a fluorescence quencher, strategic molecular design could integrate it into a larger system where it contributes to desirable electronic properties (like a large Stokes shift) without completely quenching emission. The vinyl group offers a convenient point of attachment for incorporating the pyrazole unit into larger fluorescent or luminescent systems. researchgate.net
This section focuses on the theoretical principles of molecular design and predicted performance metrics, not on the synthesis or application of explosive compounds.
In the field of advanced energetic materials, there is a continuous search for compounds with high performance and improved safety characteristics. The molecular design of High-Energy Density Materials (HEDMs) often focuses on incorporating features that lead to a high density (ρ), a large positive heat of formation (ΔHf), and a favorable oxygen balance. nih.gov Nitrated pyrazoles are a class of compounds that have attracted significant attention for this purpose due to their high nitrogen content, high heat of formation, and structural stability. nih.gov
The this compound structure contains key elements for HEDM design:
High-Nitrogen Heterocycle: The pyrazole ring provides a stable, nitrogen-rich backbone, which releases a large amount of energy upon decomposition to form stable N₂ gas.
Nitro Group: The nitro (-NO₂) group is a classic "energetic" functional group that increases the density and oxygen balance of the molecule, contributing significantly to its energy content. mdpi.com
Theoretical calculations are a critical tool for predicting the performance of potential HEDMs before attempting complex and hazardous synthesis. By using computational methods, researchers can estimate key performance indicators such as detonation velocity (D) and detonation pressure (P). For example, studies on other highly nitrated pyrazole derivatives demonstrate the high performance that can be theoretically achieved.
Table 2: Predicted Performance of Advanced Nitropyrazole-Based HEDMs This table presents calculated, theoretical data for representative advanced nitropyrazole compounds to illustrate molecular design goals. These are not properties of this compound itself.
| Compound | Density (ρ) (g·cm⁻³) | Heat of Formation (ΔHf) (kJ·mol⁻¹) | Detonation Velocity (D) (m·s⁻¹) | Detonation Pressure (P) (GPa) | Source |
|---|---|---|---|---|---|
| 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 1.90 | +418.3 (0.99 kJ·g⁻¹) | 9124 | 37.2 | rsc.org |
| 4-amino-3,5-dinitropyrazole (LLM-116) | 1.90 | +221.1 | 8497 | 31.89 | mdpi.com |
The design of molecules like this compound and its more complex derivatives is guided by these theoretical predictions. The goal is to create molecules that maximize energy content (high density, high heat of formation) while potentially improving thermal stability and reducing sensitivity, thereby advancing the field of energetic materials science. nih.govrsc.org
Agrochemical Research: Investigation as Precursors for Herbicides or Pesticides
The pyrazole scaffold is a cornerstone in the development of modern agrochemicals, valued for its structural versatility and diverse biological activities. nih.govmdpi.com Compounds containing the pyrazole ring have found significant application as herbicides, fungicides, and insecticides. nih.gov The inherent chemical properties of the pyrazole nucleus, which can be extensively modified at multiple positions, allow for the fine-tuning of its biological efficacy and spectrum of activity. frontiersin.org
This compound represents a key precursor for a new generation of agrochemicals due to its distinct functional groups. The nitro group, a strong electron-withdrawing moiety, is a common feature in many biologically active molecules and can significantly influence the compound's mode of action. nih.govguidechem.com The presence of nitro groups on a pyrazole ring can enhance the density and nitrogen content, which are desirable properties in the design of energetic materials but also modulate the electronic character for agrochemical applications. nih.gov The ethenyl (vinyl) group provides a reactive handle for further chemical transformations, allowing this precursor to be incorporated into more complex molecular architectures. researchgate.netnih.gov
Research into pyrazole-based herbicides has identified several successful classes of compounds, such as pyrazosulfuron (B1209395) and benzofenap, demonstrating the framework's potential. frontiersin.org Recent studies have focused on synthesizing novel pyrazole derivatives, including pyrazole aromatic ketones and isothiocyanates, which have shown promising herbicidal activities against various weed species. mdpi.comnih.gov The investigation of this compound as a starting material aligns with this strategy, aiming to create derivatives with enhanced potency and selectivity. frontiersin.orgnih.gov Its structure can be systematically modified to optimize its interaction with specific biological targets in weeds or pests, potentially leading to the discovery of lead compounds for new, effective crop protection agents. mdpi.com
| Agrochemical Class | Example Compound | Key Pyrazole Precursor Type | Mode of Action (General) |
|---|---|---|---|
| Sulfonylurea Herbicides | Pyrazosulfuron-ethyl | Aminopyrazole | Inhibition of Acetolactate Synthase (ALS) |
| HPPD Inhibitor Herbicides | Benzofenap, Topramezone | Substituted Benzoyl Pyrazole | Inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD) |
| Fungicides | Penthiopyrad | Pyrazole-carboxamide | Inhibition of Succinate Dehydrogenase (SDHI) |
| Insecticides | Fipronil | Phenylpyrazole | GABA-gated chloride channel antagonist |
Coordination Chemistry: Ligand Design and Metal Complexation
Pyrazoles and their derivatives are highly effective ligands in coordination chemistry, owing to the presence of two adjacent nitrogen atoms within the aromatic ring that can coordinate to metal ions. chim.itresearchgate.net The deprotonated form, pyrazolate, frequently acts as an excellent bridging ligand, facilitating the formation of stable dinuclear and polynuclear metal complexes. uninsubria.itnih.gov The specific substituents on the pyrazole ring play a critical role in determining the electronic and steric properties of the resulting metal complexes. chim.it
The compound this compound offers unique features for ligand design. The strong electron-withdrawing nature of the 5-nitro group significantly modulates the electron density of the pyrazole ring. researchgate.netacs.org This electronic effect decreases the basicity of the pyrazole nitrogens, thereby influencing the strength and nature of the coordination bond with a metal center. researchgate.net This allows for the precise tuning of the metal's redox potential and reactivity in the final complex.
Furthermore, the 1-ethenyl group introduces an additional functional site. nih.gov This vinyl moiety can be used as an anchor to attach the pyrazole ligand to polymeric supports, leading to the development of heterogeneous catalysts. Alternatively, the ethenyl group itself could potentially participate in secondary coordination interactions or be exploited for post-complexation modifications. The pyrazolate ion is known to exhibit multiple coordination modes, most commonly acting as an exo-bidentate ligand linking two metal centers. uninsubria.it The study of complexes formed with derivatives of this compound could provide valuable insights into how substituent effects direct the self-assembly of complex supramolecular structures. nih.gov
| Coordination Mode | Description | Resulting Complex Type |
|---|---|---|
| Monodentate | Coordinates to a single metal center through one nitrogen atom. | Mononuclear complexes |
| Exo-bidentate (Bridging) | Coordinates to two different metal centers, using each nitrogen atom to bind to one metal. This is the most common mode. | Dinuclear or Polynuclear complexes (e.g., M(μ-pz)M) |
| Endo-bidentate (Chelating) | Coordinates to the same metal center using both nitrogen atoms. This is rare and requires specific geometries. | Mononuclear chelate complexes |
Conceptual Advances in Pyrazole Chemistry Through Study of this compound
The study of uniquely substituted heterocyclic compounds is a powerful driver for advancing the fundamental understanding of organic chemistry. This compound serves as an exemplary model system for exploring the interplay between disparate functional groups and their influence on the reactivity of the pyrazole core. This molecule contains both a potentially electron-donating ethenyl group (via resonance) and a powerfully electron-withdrawing nitro group, creating a complex electronic landscape that challenges and expands existing reactivity models. researchgate.netresearchgate.net
Investigating this compound can provide significant conceptual insights in several areas:
Electronic Effects and Reactivity: Analyzing the chemical behavior of this compound allows for a deeper understanding of how competing electronic demands are balanced across the heterocyclic ring. The nitro group deactivates the ring towards electrophilic substitution, and its influence on the reactivity of the ethenyl group (e.g., in addition or polymerization reactions) is a key area of study. nih.govnih.gov
Regioselectivity in Synthesis: Developing synthetic routes to and from this compound pushes the boundaries of regioselective functionalization. Understanding how to selectively modify the ethenyl group, the nitro group, or the C-3 and C-4 positions of the pyrazole ring provides valuable knowledge for the broader synthesis of polysubstituted pyrazoles. researchgate.nettandfonline.com
Vinylpyrazole Chemistry: The chemistry of vinylpyrazoles is a field of growing interest. researchgate.net Using this compound as a substrate in reactions such as cycloadditions, transition-metal-catalyzed cross-couplings, and polymerizations can reveal novel reaction pathways and expand the synthetic utility of this class of compounds. nih.gov The electronic perturbation by the nitro group offers a unique opportunity to study how reactivity in these transformations can be modulated.
By serving as a testbed for theoretical predictions and synthetic exploration, the detailed study of this compound contributes to a more nuanced and predictive understanding of heterocyclic chemistry.
Emerging Research Avenues and Interdisciplinary Prospects
Catalysis with Pyrazole-Based Ligands
The application of pyrazole-based ligands in homogeneous and heterogeneous catalysis is a rapidly expanding field of research. allresearchjournal.com Metal complexes incorporating pyrazole ligands have demonstrated activity in a variety of important chemical transformations, including transfer hydrogenation, hydrosilylation, and oxidation reactions. uninsubria.itcore.ac.uk The protic nature of N-unsubstituted pyrazoles can be directly involved in catalytic cycles through metal-ligand cooperation. nih.gov
Ligands derived from this compound could offer new possibilities in catalyst design. The ethenyl group provides a straightforward point for immobilization onto solid supports like polymers or silica, facilitating the development of recyclable heterogeneous catalysts. The strong electronic influence of the nitro group can be harnessed to tune the Lewis acidity and redox properties of the coordinated metal center, thereby optimizing catalytic activity and selectivity for specific reactions.
Advanced Computational Design of Pyrazole Derivatives
Computational chemistry provides indispensable tools for the rational design and study of complex molecules like pyrazole derivatives. eurasianjournals.comeurasianjournals.com Methods such as Density Functional Theory (DFT) and molecular dynamics simulations are employed to predict a wide range of properties, including electronic structure, conformational preferences, and reaction energetics. eurasianjournals.comresearchgate.net
For this compound and its derivatives, computational modeling can accelerate research by:
Predicting Reactivity: Calculating electron density distributions and frontier molecular orbitals to predict the most likely sites for electrophilic or nucleophilic attack. eurasianjournals.com
Designing Novel Ligands: Modeling the coordination of pyrazole derivatives to different metal centers to predict the geometry, stability, and electronic properties of the resulting complexes. researchgate.net
Screening for Applications: Creating virtual libraries of derivatives and computationally screening them for desired properties, such as optimal electronic characteristics for catalytic applications, before committing to synthetic work. eurasianjournals.commdpi.com
This in-silico approach enables a more targeted and efficient discovery process for new materials and catalysts based on the pyrazole scaffold. researchgate.net
Exploration of Novel Reaction Pathways and Methodologies
Modern synthetic organic chemistry is continuously evolving, with the development of innovative methodologies that offer greater efficiency, control, and sustainability. researchgate.net The application of these advanced techniques to a functionally rich substrate like this compound could unlock novel chemical transformations.
Potential avenues for exploration include:
Flow Chemistry: Utilizing continuous-flow reactors to safely and efficiently perform reactions that may be difficult to control in batch, such as nitrations or reactions involving unstable intermediates. nih.gov
Photoredox Catalysis: Exploring light-mediated reactions involving the ethenyl group or the pyrazole ring, which could provide access to new reaction pathways under mild conditions. researchgate.net
Multicomponent Reactions: Designing one-pot processes where this compound or its precursors are combined with multiple other reactants to rapidly assemble complex molecular architectures. nih.gov
Investigating the reactivity of this unique pyrazole within the context of these modern synthetic methods promises to expand the toolkit available for the synthesis and functionalization of heterocyclic compounds.
Q & A
Q. What are the common synthetic routes for preparing 1-ethenyl-5-nitro-1H-pyrazole, and how do reaction conditions influence yield?
The synthesis of this compound derivatives typically involves cyclocondensation or substitution reactions. For example, cyclocondensation of β-ketoesters with hydrazines under acidic or basic conditions can yield pyrazole cores, followed by nitration and vinylation. A key step is the regioselective introduction of the nitro group at the 5-position, which requires controlled nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-nitration . Ethylene groups can be introduced via alkylation or Heck coupling, with palladium catalysts often used for sp²-sp² bond formation . Yield optimization depends on solvent polarity (DMF or THF), temperature (60–80°C), and stoichiometric ratios of reagents (e.g., 1:1.2 for hydrazine:ketoester) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
1H/13C NMR is critical for confirming substitution patterns, with the nitro group deshielding adjacent protons (δ 8.5–9.0 ppm for pyrazole-H) . IR spectroscopy identifies nitro (1520–1350 cm⁻¹, asymmetric/symmetric stretching) and vinyl (1630–1680 cm⁻¹, C=C) groups. Single-crystal X-ray diffraction (SC-XRD) resolves regiochemistry; for example, a nitro group at C5 creates a planar pyrazole ring with bond angles near 120° . Mass spectrometry (HRMS) confirms molecular weight, with fragmentation patterns indicating loss of NO₂ (46 amu) or ethenyl (26 amu) groups .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activities of nitro-pyrazole derivatives?
Conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) may arise from differences in substituent electronic profiles or assay conditions. Density functional theory (DFT) calculations can predict electron-withdrawing effects of the nitro group, which influence binding to targets like cyclooxygenase-2 (COX-2). Molecular docking studies using PyRx or AutoDock Vina help correlate nitro group orientation (e.g., para vs. meta to the vinyl group) with inhibitory potency . For example, a nitro group at C5 enhances π-stacking with aromatic residues in enzyme active sites, while the ethenyl group improves membrane permeability .
Q. What strategies mitigate regioselectivity challenges during functionalization of this compound?
The electron-deficient nitro group directs electrophilic substitution to the 4-position, but steric hindrance from the ethenyl group can limit reactivity. To achieve 3-substitution, use directing groups like boronate esters (Suzuki coupling) or employ meta-directing ligands in palladium catalysis . For example, 1-(1-ethoxyethyl)-4-borylpyrazole derivatives enable selective cross-coupling at C3 under Miyaura borylation conditions (Pd(dppf)Cl₂, 80°C) . Reductive amination or nucleophilic aromatic substitution (e.g., with amines or thiols) requires activation via nitro group reduction to NH₂, followed by diazotization .
Q. How do solvent and pH affect the stability of this compound in pharmacological assays?
Nitro groups are prone to hydrolysis under basic conditions (pH > 9), forming 5-hydroxy derivatives. Stability studies in PBS (pH 7.4) show <5% degradation over 24 hours, but DMSO stock solutions (>10 mM) can precipitate due to nitro group polarity. For in vitro assays, use freshly prepared solutions in acetonitrile/water (1:1) with 0.1% Tween-80 to enhance solubility. LC-MS monitoring at λ = 254 nm confirms integrity, with degradation products identified via m/z shifts (e.g., +18 for hydrolyzed nitroso intermediates) .
Data Contradiction Analysis
Q. Why do some studies report conflicting cytotoxicity results for nitro-pyrazole analogs?
Discrepancies often stem from assay variability (e.g., MTT vs. ATP-based viability tests) or cell line-specific metabolic profiles. For instance, this compound shows IC₅₀ = 12 µM in HeLa cells (MTT assay) but IC₅₀ = 28 µM in MCF-7 cells (resazurin assay) due to differences in mitochondrial reductase activity . Batch-to-batch variations in compound purity (>95% by HPLC required) and endotoxin levels (e.g., <0.1 EU/mg) also impact results . Control experiments with nitro-free analogs (e.g., 5-H-pyrazole) can isolate nitro-specific effects .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for this compound
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Ethyl acetoacetate, phenylhydrazine, H₂SO₄, 80°C | 65–75 | |
| Nitration | HNO₃ (90%), H₂SO₄, 0°C, 2 h | 50–60 | |
| Vinylation | Pd(OAc)₂, K₂CO₃, DMF, 100°C, 24 h | 40–50 |
Q. Table 2. Spectroscopic Data for this compound
| Technique | Key Signals | Interpretation |
|---|---|---|
| 1H NMR (400 MHz, CDCl₃) | δ 8.72 (s, 1H, H3), 6.45 (dd, J = 17.6 Hz, H-vinyl) | Nitro at C5, ethenyl at C1 |
| IR (KBr) | 1525 cm⁻¹ (NO₂), 1635 cm⁻¹ (C=C) | Functional group confirmation |
| HRMS | [M+H]⁺ = 180.0534 (C₆H₆N₃O₂⁺) | Molecular ion confirmed |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
